molecular formula C25H22FN3O2 B2670968 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883648-91-7

1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2670968
CAS No.: 883648-91-7
M. Wt: 415.468
InChI Key: HHEQEHVMSANJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS: 883648-91-7) is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. Key structural elements include:

  • 4-Fluorophenyl group: Enhances lipophilicity and influences receptor binding via halogen interactions.
  • Benzimidazole scaffold: Known for its role in modulating kinase and enzyme activity, particularly in anticancer and antimicrobial agents .
  • 2-Phenoxyethyl chain: A flexible substituent that may improve solubility and pharmacokinetic properties compared to bulkier or polar groups .

The compound is synthesized via condensation reactions involving benzimidazole precursors and pyrrolidinone intermediates, as detailed in protocols for analogous structures . Safety data emphasize handling precautions (e.g., avoiding ignition sources) due to its reactive nature .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c26-19-10-12-20(13-11-19)29-17-18(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)14-15-31-21-6-2-1-3-7-21/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQEHVMSANJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, 2-phenoxyethylamine, and benzo[d]imidazole derivatives. Key steps in the synthesis could involve:

    Nucleophilic substitution: to introduce the fluorophenyl group.

    Cyclization reactions: to form the benzoimidazole ring.

    Amidation or acylation: to attach the pyrrolidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This might include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Automation: to ensure consistent production quality.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is synthesized through multi-step protocols involving cyclization, alkylation, and coupling reactions:

Benzimidazole Core Formation

  • Condensation : 1,2-Diaminobenzene derivatives react with carboxylic acids or carbonyl compounds under acidic conditions to form the benzimidazole ring. For example, 2-(4-fluorophenyl)-1H-benzimidazole is generated via refluxing with 4-fluorobenzoic acid in polyphosphoric acid .

  • Alkylation : The phenoxyethyl side chain is introduced via nucleophilic substitution using 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃).

Pyrrolidinone Ring Construction

  • Cyclization : The pyrrolidinone ring is formed via intramolecular lactamization of a γ-amino acid precursor. For instance, 4-aminobutyric acid derivatives undergo acid-catalyzed cyclization to yield the 2-pyrrolidinone scaffold .

  • Functionalization : The C4 position of the pyrrolidinone is functionalized with the benzimidazole moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Benzimidazole Modifications

  • Electrophilic Substitution : The benzimidazole ring undergoes halogenation or nitration at the C5/C6 positions under acidic conditions. For example, chlorination with N-chlorosuccinimide (NCS) yields 5-chloro derivatives .

  • N-Alkylation : The NH group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products .

Pyrrolidinone Reactivity

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the lactam ring to generate γ-amino acid derivatives .

  • Nucleophilic Attack : Grignard reagents or organolithium compounds attack the carbonyl group, forming tertiary alcohols .

Fluorophenyl Group Participation

  • Cross-Coupling : The 4-fluorophenyl group participates in Pd-catalyzed Suzuki reactions with boronic acids to introduce aryl/heteroaryl groups .

  • Defluorination : Treatment with LiAlH₄ reduces the C–F bond to C–H, though this is rare due to the bond’s strength .

Oxidative Stability

  • The benzimidazole ring resists oxidation under mild conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄), forming imidazolecarboxylic acids .

  • The phenoxyethyl chain undergoes β-oxidation in metabolic studies, producing phenolic metabolites .

Hydrolytic Sensitivity

  • The lactam ring is stable in neutral aqueous solutions but hydrolyzes in acidic/basic media to yield γ-amino acids .

Comparative Reaction Profiles

Reaction Type Conditions Yield Key Product Source
Benzimidazole alkylationK₂CO₃, DMF, 80°C, 12h72%N-Phenoxyethyl benzimidazole
Pyrrolidinone cyclizationH₂SO₄, reflux, 6h65%2-Pyrrolidinone with benzimidazole substituent
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C, 24h58%Biaryl-modified pyrrolidinone

Interaction Studies

  • Enzyme Binding : Molecular docking reveals hydrogen bonding between the pyrrolidinone carbonyl and GABA-A receptor residues (e.g., α1-His102) .

  • Metabolic Stability : Incubation with human liver microsomes (HLMs) shows 90% parent compound remaining after 120 minutes, with hydroxylation as the primary degradation pathway .

Scientific Research Applications

Structural Formula

C20H22FN3O\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

Anticancer Activity

Research indicates that compounds similar to 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit anticancer properties. The benzimidazole derivatives have been shown to interact with various cellular pathways that regulate cancer cell proliferation and apoptosis. A study highlighted that modifications in the benzimidazole structure could lead to improved efficacy against cancer cell lines, suggesting that this compound could be optimized for enhanced anticancer activity.

Neurological Applications

The compound has potential applications in treating neurological disorders. Similar derivatives have been identified as positive allosteric modulators of the GABA-A receptor, which plays a crucial role in neurotransmission and is implicated in conditions such as anxiety and epilepsy. The unique structural features of this compound may allow it to bind effectively at the allosteric site of the GABA-A receptor, enhancing its therapeutic profile .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures possess antimicrobial activities against various bacterial strains. The incorporation of specific functional groups can enhance their antibacterial efficacy, making them suitable candidates for developing new antimicrobial agents .

Synthesis and Modification

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic pathway often includes:

  • Condensation Reactions : To form the benzimidazole core.
  • Substitution Reactions : To introduce the phenoxyethyl group.
  • Cyclization : To form the pyrrolidinone structure.

Synthetic Pathway Example

StepReaction TypeKey Reagents
1Condensation4-fluorobenzaldehyde, diamine
2AlkylationEthyl bromoacetate
3HydrolysisAqueous conditions

Case Study 1: Anticancer Efficacy

A recent study evaluated several benzimidazole derivatives for their anticancer effects on human cancer cell lines. The results indicated that modifications leading to increased lipophilicity correlated with enhanced cytotoxicity against breast and lung cancer cells. The study emphasized the importance of structural optimization for maximizing therapeutic effects .

Case Study 2: GABA-A Modulation

Another investigation focused on the GABA-A receptor modulation by structurally similar compounds. The findings revealed that specific substitutions at the phenyl ring significantly affected binding affinity and receptor activation, providing insights into designing more effective neurological drugs based on this scaffold .

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: on enzymes, inhibiting or modifying their activity.

    Interacting with receptors: to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights

Substituent Effects on Activity: Halogenation: Fluorine and chlorine atoms enhance cytotoxicity by promoting electron-withdrawing effects and hydrophobic interactions . Oxygenated Chains: Phenoxyethyl (target compound) vs. morpholinoethyl (): Phenoxyethyl improves lipophilicity, favoring membrane permeability, while morpholinoethyl increases solubility via hydrogen bonding. Bulkier Groups: Thiazolyl-naphthalenyl derivatives () exhibit strong antimicrobial activity but face challenges in pharmacokinetics due to high molecular weight.

Synthetic Methodologies: Most analogs are synthesized via acid-catalyzed condensation of benzimidazole precursors with pyrrolidinone intermediates . Palladium-catalyzed coupling and nitro reduction are employed for complex substituents (e.g., imidazo[4,5-b]pyridine derivatives) .

Therapeutic Potential: Anticancer agents (e.g., dichlorophenyl derivatives) outperform the target compound in cytotoxicity, suggesting halogenation is critical for potency . Antimicrobial efficacy is structure-dependent, with thiazole-containing analogs showing broader-spectrum activity .

Biological Activity

1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry and pharmacology. Characterized by a unique structural framework, this compound integrates a pyrrolidinone ring, a benzimidazole moiety, and a fluorophenyl group, which together contribute to its diverse biological activities.

Structural Characteristics

The molecular formula of the compound is C26H24FN3O2C_{26}H_{24}FN_3O_2, with a molecular weight of 429.48 g/mol. The presence of specific functional groups enhances its biological profile, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles, particularly in models of ischemia.

The interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound. It is believed that the fluorophenyl and benzimidazole moieties contribute significantly to its activity by facilitating interactions with biological targets such as enzymes and receptors.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-oneMorpholino group instead of phenoxyethylAntimicrobial
1H-benzimidazole derivativesVarious substituents on the benzimidazole ringAnticancer, antimicrobial
Benzoxazole derivativesBenzoxazole instead of benzimidazoleAntifungal

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .
  • Anticancer Activity : In vitro tests revealed that certain analogs showed cytotoxicity towards cancer cell lines such as Mia PaCa-2 and PANC-1, indicating their potential as anticancer agents .
  • Neuroprotective Properties : Research involving animal models indicated that compounds with similar structures could mitigate neuronal damage in ischemic conditions, highlighting their therapeutic promise in neurodegenerative diseases .

Q & A

Q. How can synthetic routes for 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one be optimized to improve yield and purity?

Methodological Answer:

  • Use microwave-assisted synthesis (MAS) to reduce reaction time and enhance regioselectivity, as demonstrated for structurally related imidazolones .
  • Incorporate fluorophenyl groups via Ullmann coupling or Buchwald-Hartwig amination, ensuring inert atmosphere conditions to minimize side reactions (common in fluorinated intermediates) .
  • Monitor purity using HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) for separation of polar byproducts . Validate purity with NMR and HRMS to confirm absence of regioisomers .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals in the pyrrolidin-2-one and benzimidazole moieties .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • X-ray crystallography : Resolve steric effects of the phenoxyethyl substituent; use SHELX-97 for refinement (see analogous imidazole derivatives in ).

Q. How should preliminary bioactivity screening be designed for this compound?

Methodological Answer:

  • Use kinase inhibition assays (e.g., IGF-1R kinase) with ATP-concentration-dependent IC50 determination, as validated for benzimidazole-containing inhibitors .
  • For antimicrobial screening, follow CLSI guidelines with MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include positive controls like ciprofloxacin and account for solvent cytotoxicity (DMSO ≤1% v/v) .

Advanced Research Questions

Q. What strategies address conflicting SAR data between in vitro enzyme inhibition and in vivo efficacy?

Methodological Answer:

  • Investigate plasma protein binding (PPB) using equilibrium dialysis; high PPB (>95%) may reduce free drug concentration, as observed in BMS-536924 derivatives .
  • Optimize logP (target 2–4) via substituent modifications (e.g., replacing phenoxyethyl with pyridyl groups) to improve membrane permeability .
  • Validate target engagement in vivo using PET tracers or pharmacodynamic biomarkers (e.g., lymphocyte count reduction in S1PL inhibition models) .

Q. How can crystallographic data resolve discrepancies in proposed binding modes for kinase targets?

Methodological Answer:

  • Co-crystallize the compound with target kinases (e.g., IGF-1R) using hanging-drop vapor diffusion. Compare with apo-enzyme structures to identify induced-fit interactions .
  • Analyze electron density maps (e.g., PyMOL) to confirm hydrogen bonding between the pyrrolidin-2-one carbonyl and kinase hinge region .
  • Cross-validate with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability .

Q. What experimental approaches mitigate CYP3A4-mediated drug-drug interaction risks?

Methodological Answer:

  • Screen for CYP3A4 inhibition using luminescent assays (e.g., P450-Glo™). If IC50 < 1 µM, modify the benzimidazole substituents (e.g., introduce methyl groups) to reduce affinity .
  • Test PXR transactivation in hepatocyte models (e.g., HepG2) to evaluate CYP3A4 induction potential .
  • Prioritize analogs with low Clint (intrinsic clearance) in human liver microsomes .

Q. How can in vivo efficacy studies be designed to account of species-specific metabolic differences?

Methodological Answer:

  • Use cassette dosing in rodents and non-rodents to compare pharmacokinetics (AUC, Cmax). Adjust doses based on allometric scaling .
  • For rheumatoid arthritis models, employ collagen-induced arthritis (CIA) in DBA/1 mice with endpoints like paw swelling and cytokine profiling (IL-6, TNF-α) .
  • Include tissue distribution studies (LC-MS/MS) to assess penetration into synovial fluid .

Data Contradiction Analysis

Q. How to resolve inconsistencies between computational docking predictions and experimental IC50 values?

Methodological Answer:

  • Re-evaluate protonation states (e.g., benzimidazole N-H tautomerism) using pH-adjusted docking (Schrödinger Epik) .
  • Perform alanine scanning mutagenesis on kinase targets to identify critical binding residues missed in docking .
  • Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

Q. What methods reconcile discrepancies in synthetic yields reported across literature?

Methodological Answer:

  • Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability (e.g., Pd(PPh3)4 activity) .
  • Use design of experiments (DoE) to identify critical factors (temperature, stoichiometry) via response surface modeling .
  • Characterize intermediates with LC-MS to detect hidden degradation pathways .

Safety and Compliance

Q. What safety protocols are essential for handling fluorinated intermediates during synthesis?

Methodological Answer:

  • Use fluorinated fume hoods and PTFE-lined equipment to prevent HF release during acidic workups .
  • Monitor airborne particulates with OSHA-compliant sensors (e.g., MAXtrack® for fluorine) .
  • First aid: Immediate irrigation with calcium gluconate gel for skin exposure to fluorides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.